1-Methoxymethyl-4-methylnaphthalene
Description
1-Methoxymethyl-4-methylnaphthalene (CAS: 112929-92-7) is a naphthalene derivative with a methoxymethyl (-CH₂OCH₃) substituent at position 1 and a methyl (-CH₃) group at position 3. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.1 g/mol . The compound’s structure (SMILES: COCc1ccc(OC)c2ccccc12) suggests moderate polarity due to the electron-donating methoxymethyl group, which may influence solubility and reactivity compared to simpler alkylated naphthalenes.
Properties
CAS No. |
71235-76-2 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8H,9H2,1-2H3 |
InChI Key |
CDZSYRIMGYFGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxymethyl-4-methylnaphthalene can be achieved through several methods. One common approach involves the methylation of 1-methoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to synthesize this compound on a larger scale.
Chemical Reactions Analysis
1-Methoxymethyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydronaphthalenes.
Scientific Research Applications
1-Methoxymethyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a probe for studying enzyme activity, particularly in the context of peroxygenase enzymes.
Medicine: While not widely used in medicine, its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Industry: This compound is used in the production of dyes, fragrances, and other industrial chemicals due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Methoxymethyl-4-methylnaphthalene involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and physicochemical differences between 1-Methoxymethyl-4-methylnaphthalene and related compounds:
Toxicological and Functional Comparisons
Naphthalene and Methyl Derivatives
- Toxicity : Naphthalene and its methyl derivatives (1- and 2-methylnaphthalene) are associated with respiratory, hepatic, and hematological effects in animal models. Chronic inhalation of naphthalene induces nasal and lung tumors in rodents .
- Metabolism: Methyl groups enhance lipophilicity, promoting bioaccumulation.
Methoxy-Substituted Derivatives
- 1-Methoxynaphthalene : The methoxy group increases solubility in polar solvents compared to methylnaphthalenes. This compound is less volatile and may undergo slower metabolic oxidation .
- 1-Methoxy-4-nitronaphthalene : The nitro group introduces electron-withdrawing effects, making this compound more reactive in electrophilic substitutions. Toxicity data are scarce, but nitroaromatics are often associated with mutagenicity .
1-Methoxymethyl-4-methylnaphthalene
- Unique Features : The simultaneous presence of methoxymethyl and methyl groups may create steric hindrance, affecting binding to cytochrome P450 enzymes. This could alter metabolic pathways compared to 1-methylnaphthalene or 1-methoxynaphthalene .
- Data Gaps: No direct toxicological studies were identified in the provided evidence. Its environmental persistence and bioavailability remain uncharacterized but may resemble other methoxy-substituted PAHs .
Key Research Findings and Inferences
- Structural Influence on Toxicity : Methyl groups increase the hydrophobicity of naphthalene derivatives, enhancing membrane permeability and bioaccumulation. Methoxy groups, however, may reduce these effects by increasing solubility .
- Environmental Fate : Compared to naphthalene, methoxymethyl-substituted derivatives may exhibit reduced atmospheric volatility but increased soil adsorption due to moderate polarity .
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